4-Ala-Endothelin-1 is a synthetic analog of endothelin-1 (ET-1), a potent endogenous vasoconstrictor peptide. It serves as a valuable tool in scientific research, primarily for its selective binding affinity to the endothelin ETB receptor subtype []. This selectivity makes it useful for distinguishing the roles of ETA and ETB receptors in various physiological and pathological processes.
Endothelin-1 is primarily produced by endothelial cells, but it can also be synthesized by various other cell types, including macrophages and cardiomyocytes. The synthesis of 4-Ala-endothelin-1 involves modifying the amino acid sequence of endothelin-1 to enhance its receptor binding and biological activity. Specifically, the fourth amino acid in the endothelin-1 sequence is replaced with alanine, which alters its interaction with endothelin receptors .
The synthesis of 4-Ala-endothelin-1 typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The specific steps involved include:
Technical parameters such as reaction times, temperatures, and concentrations are critical for achieving high yields and purity levels during synthesis .
The molecular structure of 4-Ala-endothelin-1 can be described by its amino acid sequence, which consists of 21 residues. The modification at position four introduces an alanine residue that influences the peptide's conformation and receptor affinity. The structural formula can be represented as:
This alteration may impact the peptide's ability to interact with endothelin receptors A and B, which are critical for mediating its biological effects .
4-Ala-endothelin-1 participates in various biochemical reactions primarily through its interaction with endothelin receptors. These interactions can lead to several downstream signaling pathways:
These reactions are crucial for understanding how modifications like those in 4-Ala-endothelin-1 can alter physiological responses compared to native endothelin-1 .
The mechanism of action for 4-Ala-endothelin-1 primarily involves its binding to specific receptors on target cells:
Data suggest that modifications like the substitution at position four can enhance or alter these signaling effects compared to unmodified endothelin-1 .
The physical and chemical properties of 4-Ala-endothelin-1 include:
These properties influence its application in research and therapeutic contexts .
4-Ala-endothelin-1 has several scientific applications:
The ability to modify the structure while retaining biological activity makes compounds like 4-Ala-endothelin-1 valuable for both basic research and therapeutic development .
The endothelin (ET) peptide family emerged from the landmark 1988 discovery of endothelin-1 (ET-1), isolated from porcine aortic endothelial cell supernatants. Identified as a 21-amino-acid peptide featuring two critical disulfide bonds (Cys¹-Cys¹⁵ and Cys³-Cys¹¹), ET-1 demonstrated unprecedented potency and duration of vasoconstrictive effects in mammalian vessels [1]. Shortly thereafter, genomic studies revealed two additional human isoforms: endothelin-2 (ET-2) and endothelin-3 (ET-3), sharing structural homology but differing in tissue distribution and receptor affinity [1] [5]. Concurrently, sarafotoxins (SRTX), isolated from Atractaspis engaddensis venom, were found to share ET-1's disulfide-bonded framework and vasoconstrictive potency, highlighting an evolutionary conservation of this structural motif [1]. This period also saw the characterization of endothelin-converting enzymes (ECE-1/ECE-2), which process the inactive precursor "Big ET-1" into mature, biologically active ET-1 [1] [3]. These foundational discoveries established the endothelin axis—comprising peptides, receptors (Endothelin A and Endothelin B), and synthetic enzymes—as a critical vertebrate-specific regulator of vascular tone, development, and homeostasis.
4-Ala-Endothelin-1 ([Ala¹,³,¹¹,¹⁵]Endothelin-1) is a rationally designed synthetic analog of ET-1 engineered to probe the functional significance of its disulfide bonds and receptor interactions. Its development stemmed from two key observations:
Table 1: Structural Modifications in 4-Ala-Endothelin-1 vs. Endothelin-1
Position | Amino Acid in Endothelin-1 | Modification in 4-Ala-Endothelin-1 | Structural Consequence |
---|---|---|---|
1 | Cysteine (Cys) | Alanine (Ala) | Disrupts Cys¹-Cys¹⁵ disulfide bond |
3 | Cysteine (Cys) | Alanine (Ala) | Disrupts Cys³-Cys¹¹ disulfide bond |
11 | Cysteine (Cys) | Alanine (Ala) | Disrupts Cys³-Cys¹¹ disulfide bond |
15 | Cysteine (Cys) | Alanine (Ala) | Disrupts Cys¹-Cys¹⁵ disulfide bond |
By substituting alanine for cysteine at positions 1, 3, 11, and 15, 4-Ala-Endothelin-1 eliminates all disulfide bonds, resulting in a linear peptide. This design achieved its primary objective: converting ET-1 from a potent Endothelin A/Endothelin B agonist into a highly selective Endothelin B receptor agonist. Functional assays demonstrate exceptional Endothelin B affinity and potency (EC₅₀ = 0.38 pM for Ca²⁺ mobilization in Endothelin B-expressing cells), with minimal activity at Endothelin A receptors [6]. This profound shift in selectivity validated the hypothesis that the constrained structure of ET-1 facilitates Endothelin A interaction, while a linear conformation favors Endothelin B engagement.
The endothelin family comprises three endogenous isoforms and several synthetic analogs, each with distinct structural features, receptor binding profiles, and physiological implications.
Table 2: Comparative Receptor Affinity and Key Functions of Endothelin Isoforms and 4-Ala-Endothelin-1
Peptide | Receptor Affinity (Relative Potency) | Primary Physiological/Experimental Roles | Key Structural Features |
---|---|---|---|
Endothelin-1 (ET-1) | Endothelin A = Endothelin B (High affinity both) | Potent vasoconstriction, vascular smooth muscle proliferation, fibrosis, fluid homeostasis [1] [3] [9] | Two disulfide bonds (Cys¹-Cys¹⁵, Cys³-Cys¹¹) |
Endothelin-2 (ET-2/VIC) | Endothelin A ≈ Endothelin B (High affinity both; similar to ET-1) | Ovulation (follicular contraction), pulmonary development, energy homeostasis [5] | Differs from ET-1 at positions 6 (Trp vs Leu) and 7 (Leu vs Met) in mammals; conserved disulfides |
Endothelin-3 (ET-3) | Endothelin B >> Endothelin A (Low Endothelin A affinity) | Neuronal development, enteric nervous system function, inhibitory vascular effects via Endothelin B (NO release) [1] [5] | Differs from ET-1 at 6 positions (e.g., Tyr², Phe⁴, Thr⁵, Tyr⁶, Lys⁷, Trp¹⁴); conserved disulfides |
4-Ala-Endothelin-1 ([Ala¹,³,¹¹,¹⁵]ET-1) | Endothelin B >>> Endothelin A (Highly selective for Endothelin B) | Research tool: Endothelin B-specific signaling (e.g., vasodilation/NO release when Endothelin B is endothelial, renal ETB-mediated natriuresis/diuresis, sensory neuron modulation) [6] | Linear peptide (Ala substitutions eliminate all disulfide bonds) |
Structural Insights:
This comparative analysis underscores how strategic modifications to the endothelin scaffold yield probes with refined receptor specificity, enabling precise dissection of the complex endothelin signaling system.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7